4-Methyl-2-phenyl-4-pentenenitril
Description
Its structure features:
- A phenyl group at position 2.
- A methyl group at position 4.
- A nitrile group (-C≡N) at position 4, conjugated with a double bond (likely between carbons 4 and 5, though positional ambiguity exists due to nomenclature inconsistencies).
This compound belongs to the class of α,β-unsaturated nitriles, which are notable for their reactivity in cycloaddition and polymerization reactions.
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-methyl-2-phenylpent-4-enenitrile |
InChI |
InChI=1S/C12H13N/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-7,12H,1,8H2,2H3 |
InChI Key |
GQFRLTAMOZSGLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methyl-2-phenyl-2-pentenal (CAS 26643-91-4)
- Structural Differences : Replaces the nitrile group with an aldehyde (-CHO) at position 2.
- Key Properties: Molecular Formula: C₁₂H₁₄O Molecular Weight: 174.24 g/mol (calculated). Synonyms: (2Z)-4-Methyl-2-phenyl-2-pentenal.
- Reactivity : Aldehydes are prone to oxidation and nucleophilic addition, contrasting with nitriles, which undergo hydrolysis or reduction.
Table 1: Functional Group Comparison
| Compound | Functional Group | Position | Reactivity Profile |
|---|---|---|---|
| 4-Methyl-2-phenyl-4-pentenenitril | Nitrile (-C≡N) | 4 | Hydrolysis to amides/acids |
| 4-Methyl-2-phenyl-2-pentenal | Aldehyde (-CHO) | 2 | Oxidation to carboxylic acids |
Benzonitrile Derivatives (e.g., 2-((4-ethylphenoxy)methyl)benzonitrile)
- Structural Similarities : Aromatic nitriles with substituted phenyl groups.
- Key Differences :
- Backbone : Benzonitriles feature a benzene ring directly bonded to the nitrile, unlike the aliphatic pentene chain in this compound.
- Applications : Benzonitrile derivatives are widely used in pharmaceuticals (e.g., antihypertensive agents) and agrochemicals, whereas α,β-unsaturated nitriles are often intermediates in polymer synthesis.
4-Methoxybutyrylfentanyl
- Structural Contrast : A fentanyl analog with a piperidine backbone and methoxybutyryl group.
- Relevance : Highlights the importance of nitrogen-containing functional groups (e.g., amides vs. nitriles) in pharmacological activity.
- Analytical Data: NMR protocols for structurally complex nitriles (e.g., deuterated methanol solvent, 400 MHz spectrometers) could theoretically apply to this compound .
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